Structural Characterization and Synthetic Pathway of 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene
Structural Characterization and Synthetic Pathway of 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene
Technical Monograph for Chemical Researchers
Executive Summary & Molecular Architecture
The compound 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene (systematically referred to as 2,6-Dimethoxy-
This structure is of significant interest in physical organic chemistry due to the Steric Inhibition of Resonance (SIR) .[2] The van der Waals repulsion between the methoxy oxygens and the nitroalkene side chain forces the molecule to abandon planarity, resulting in a high dihedral angle between the benzene ring and the vinyl group. This "twisted" conformation dramatically alters its spectroscopic signature, reduction potential, and reactivity profile compared to planar nitrostyrenes.[2]
Table 1: Physicochemical Profile[1][3]
| Property | Data / Prediction | Note |
| IUPAC Name | 1,3-Dimethoxy-2-[(E)-2-nitroprop-1-en-1-yl]benzene | |
| Common Designation | 2,6-Dimethoxy- | Derived from 2,6-dimethoxybenzaldehyde.[1][2] |
| Molecular Formula | ||
| Molecular Weight | 223.23 g/mol | |
| Structural Feature | Non-planar (Twisted) | Due to 1,3-diaxial-like steric clash.[1][2] |
| Electronic State | Electron-deficient alkene | Conjugation is diminished by the twist.[1][2] |
| Solubility | DCM, Toluene, Ethyl Acetate | Poor solubility in cold alcohols. |
Synthetic Pathway: The Henry Reaction[4]
The synthesis of this molecule relies on the Henry Reaction (Nitroaldol Condensation) .[2] However, standard protocols used for unhindered aldehydes (e.g., benzaldehyde) often fail or suffer low yields due to the steric shielding of the carbonyl carbon in the starting material, 2,6-dimethoxybenzaldehyde.
Reaction Mechanism & Steric Challenges
The reaction involves the nucleophilic attack of the nitronate anion (derived from nitroethane) on the aldehyde carbonyl.[2] In 2,6-disubstituted systems, this attack is kinetically hindered.[1] Furthermore, the subsequent dehydration step to form the alkene is reversible; the steric strain in the final product drives the equilibrium backward unless water is aggressively removed.
Optimized Experimental Protocol
Note: This protocol assumes a standard laboratory setting with appropriate ventilation and PPE.
Reagents:
-
Precursor: 2,6-Dimethoxybenzaldehyde (1.0 eq)[1]
-
Reagent: Nitroethane (excess, acts as solvent/reagent) or stoichiometric amount with Acetic Acid solvent.[2]
-
Catalyst: Ammonium Acetate (
, 0.2 - 0.5 eq)[1]
Step-by-Step Methodology:
-
Solvation: In a round-bottom flask equipped with a Dean-Stark trap (optional but recommended for hindered substrates), dissolve 2,6-dimethoxybenzaldehyde in Glacial Acetic Acid.
-
Addition: Add Nitroethane (1.5 eq) and Ammonium Acetate.
-
Reflux: Heat the mixture to gentle reflux (~100°C).
-
Critical Insight: Unlike 3,4-dimethoxy isomers which react in 1-2 hours, the 2,6-isomer may require 4–8 hours due to the kinetic barrier of the crowded carbonyl.[1]
-
-
Monitoring: Monitor via TLC (Mobile phase: 3:7 EtOAc/Hexane). Look for the disappearance of the aldehyde spot.[2]
-
Quenching: Upon completion, cool the mixture to room temperature. Pour the reaction mass into ice-cold water.
-
Isolation: The product typically precipitates as a yellow/orange solid.[2] If oiling occurs (common due to low melting point impurities), extract with Dichloromethane (DCM), wash with brine, dry over
, and evaporate.[2] -
Purification: Recrystallize from boiling Isopropyl Alcohol (IPA) or Methanol.
-
Note: Cooling must be slow to allow the crystal lattice to exclude impurities, as the "twisted" molecule packs less efficiently than planar analogs.[2]
-
Synthetic Workflow Diagram
Figure 1: The Henry Reaction pathway emphasizing the dehydration step required to lock the alkene structure.[1][2]
Structural Dynamics & Spectroscopic Consequences
The defining feature of 1,3-dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene is the dihedral twist .[1][2]
Steric Inhibition of Resonance (SIR)
In a typical nitrostyrene, the benzene ring and the nitroalkene chain are coplanar, allowing
-
In this molecule: The methoxy groups at positions 1 and 3 (relative to the ring) physically collide with the methyl and nitro groups on the side chain.[2]
-
Result: The side chain rotates 40°–90° out of the plane of the benzene ring to relieve strain.
Spectroscopic Signatures
| Method | Observation | Explanation |
| UV-Vis Spectroscopy | Hypsochromic Shift (Blue Shift) | The |
| Shielding of Vinyl Proton | The vinyl proton is less deshielded by the ring current (anisotropic effect) because it is no longer in the plane of the ring.[2] | |
| IR Spectroscopy | Nitro Stretch Shift | The |
Steric Interaction Diagram
Figure 2: Logical flow of steric hindrance leading to the loss of planarity and conjugation.[1][2]
Reactivity Profile & Reduction
Researchers targeting the amine derivative (2,6-Dimethoxyamphetamine) must account for the altered reactivity caused by the steric twist.[2]
Reduction Challenges
Standard reduction methods (e.g.,
-
Recommended Reagent: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is often preferred over LAH for sterically hindered nitrostyrenes due to its higher solubility and thermal stability, allowing for higher reaction temperatures (refluxing benzene/toluene) which helps overcome the steric energy barrier.[1][2]
Michael Addition Susceptibility
The electrophilicity of the
Safety & Regulatory Context
-
Chemical Handling: Nitroalkenes are potential irritants and lachrymators.[2] Handle only in a fume hood.
-
Precursor Status: This compound is a direct chemical precursor to 2,6-Dimethoxyamphetamine.[1][2] In many jurisdictions, while the nitrostyrene itself may not be scheduled, its synthesis and possession may be regulated under "precursor" or "analog" laws if intended for illicit synthesis.[2]
-
Research Use Only: This guide is intended strictly for analytical characterization and legitimate synthetic research (e.g., developing steric hindrance models or novel polymer precursors).
References
-
PubChem. (2025).[2][3][4] 2,6-Dimethoxy-beta-nitrostyrene Compound Summary. National Library of Medicine.[2] [Link][1][2]
-
Beilstein Journal of Organic Chemistry. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines. [Link][1][2]
-
Organic Syntheses. (1929).[2][5] Nitrostyrene Synthesis (General Procedure). Coll. Vol. 1, p. 413.[2] [Link]
-
NIST Chemistry WebBook. (2025).[2] Benzene, 1,4-dimethoxy-2-(2-nitro-1-propenyl)- (Isomer Comparison). [Link][1][2]
Sources
- 1. Benzene, 1,4-dimethoxy-2-(2-nitro-1-propenyl)- [webbook.nist.gov]
- 2. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 3. 1,3-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 4. 2,6-Dimethoxy-beta-nitrostyrene | C10H11NO4 | CID 12172296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
